molecular formula C11H11Cl2NO B8413686 2-Chloro-4-pyrrolidin-1-ylbenzoyl chloride

2-Chloro-4-pyrrolidin-1-ylbenzoyl chloride

Cat. No.: B8413686
M. Wt: 244.11 g/mol
InChI Key: NFHVQGGOHPXXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyrrolidin-1-ylbenzoyl chloride is a useful research compound. Its molecular formula is C11H11Cl2NO and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

2-chloro-4-pyrrolidin-1-ylbenzoyl chloride

InChI

InChI=1S/C11H11Cl2NO/c12-10-7-8(14-5-1-2-6-14)3-4-9(10)11(13)15/h3-4,7H,1-2,5-6H2

InChI Key

NFHVQGGOHPXXAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-chloro-4-pyrrolidinylbenzoic acid (1 g) is added thionyl chloride (10 ml), and a drop of N-methylpyrrolidone is added to the mixture. The mixture is stirred at room temperature for one hour. Subsequently, the mixture is concentrated under reduced pressure, and the residue is dissolved in toluene (10 ml), and further concentrated under reduced pressure to give 2-chloro-4-pyrrolidinylbenzoyl chloride (acid chloride) as a pale yellow powder. Separately, (5R)-5-isopropylaminocarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine (1 g) is dissolved in dichloromethane (20 ml), and thereto is added pyridine (1.64 ml). To the mixture is added drowpise with stirring a solution of the above obtained acid chloride in dichloromethane (5 ml) at room temperature. The mixture is stirred for one hour, and thereto is added 1N aqueous sodium hydroxide solution (10 ml), and then stirred for 30 minutes. The mixture is extracted with ethyl acetate (20 ml), and the extract is dried over sodium carbonate, crystallized from acetonitrile, and further recrystallized from acetone--n-hexane to give (5R)-5-isopropylaminocarbonylmethyl-1-[4-(1-pyrrolidinyl)-2-chlorobenzoyl]-2,3,4,5-tetrahydro-1H-benzazepine (0.45 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.